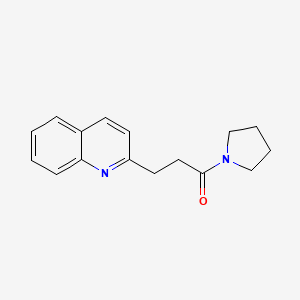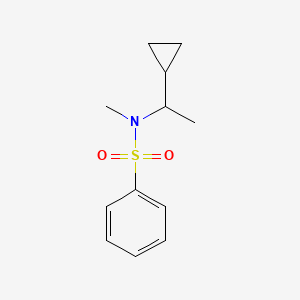
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in a decrease in rRNA synthesis and the subsequent inhibition of protein synthesis. Cancer cells that have high levels of Pol I transcription are particularly sensitive to N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, leading to cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to induce DNA damage and activate the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has also been shown to have limited efficacy in some cancer types, and resistance to the drug can develop over time.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is interest in the development of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide analogs with improved efficacy and selectivity for cancer cells.
Métodos De Síntesis
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of cyclopropylethylamine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, while sparing normal cells. This makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10(11-8-9-11)13(2)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOFXVZUIRYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

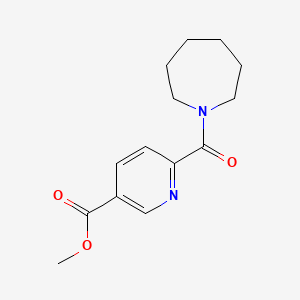


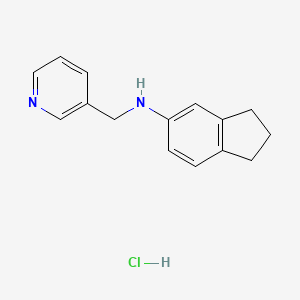
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
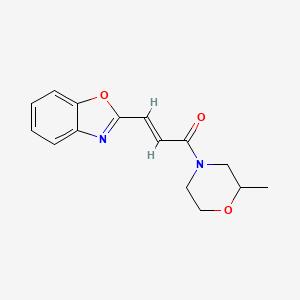
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
